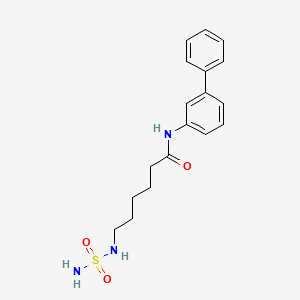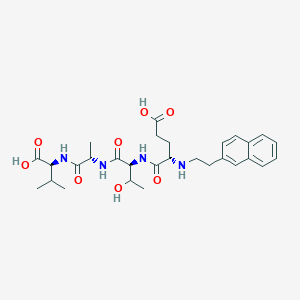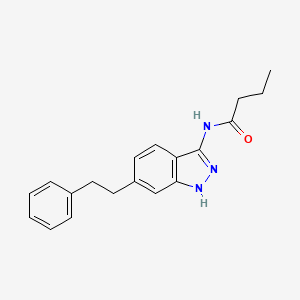
N-(6-phenethyl-1H-indazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-phenethyl-1H-indazol-3-yl)butyramide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, and the butyramide group can be added via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(6-phenethyl-1H-indazol-3-yl)butyramide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-phenethyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated phenethyl derivatives.
Scientific Research Applications
N-(6-phenethyl-1H-indazol-3-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-phenethyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as glycogen synthase kinase 3 beta (GSK3β), leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis . The compound’s effects on these pathways contribute to its potential therapeutic properties.
Comparison with Similar Compounds
N-(6-phenethyl-1H-indazol-3-yl)butyramide can be compared with other indazole derivatives such as:
N-(7-indazolyl)benzenesulfonamide: Known for its anticancer activity.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A potent inhibitor of RIP2 kinase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[6-(2-phenylethyl)-1H-indazol-3-yl]butanamide |
InChI |
InChI=1S/C19H21N3O/c1-2-6-18(23)20-19-16-12-11-15(13-17(16)21-22-19)10-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,2,6,9-10H2,1H3,(H2,20,21,22,23) |
InChI Key |
FEGHHCWVRCSXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxy-2,2-dimethylpropanamide (enantiomeric mix)](/img/structure/B10851129.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxypropanamide (enantiomeric mix)](/img/structure/B10851134.png)
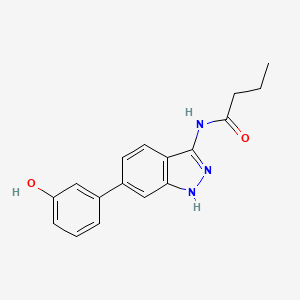
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)
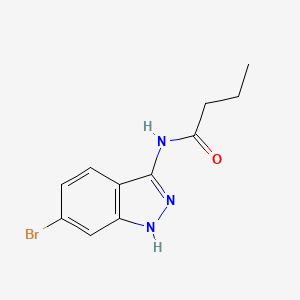
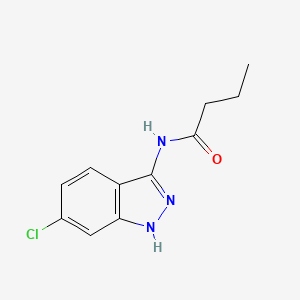
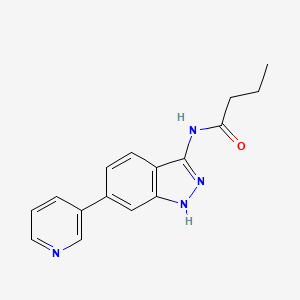
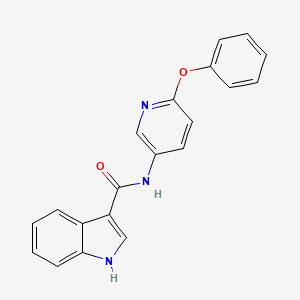
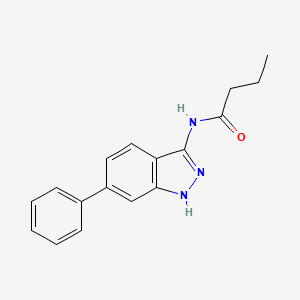
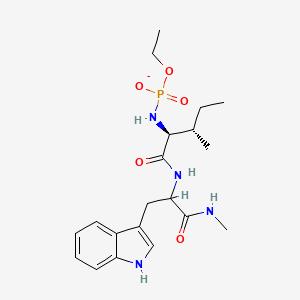
![N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine](/img/structure/B10851189.png)
